molecular formula C17H16N2O2 B11703820 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione CAS No. 7252-68-8

2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione

Katalognummer: B11703820
CAS-Nummer: 7252-68-8
Molekulargewicht: 280.32 g/mol
InChI-Schlüssel: NWIJKSJIOXEFLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione typically involves the reaction of 2,4-dimethylaniline with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the isoindoline-1,3-dione ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced isoindoline derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, it has been shown to modulate the activity of dopamine receptors, which are involved in various neurological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other isoindoline derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with dopamine receptors and inhibit β-amyloid aggregation makes it a compound of significant interest in medicinal chemistry .

Eigenschaften

CAS-Nummer

7252-68-8

Molekularformel

C17H16N2O2

Molekulargewicht

280.32 g/mol

IUPAC-Name

2-[(2,4-dimethylanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C17H16N2O2/c1-11-7-8-15(12(2)9-11)18-10-19-16(20)13-5-3-4-6-14(13)17(19)21/h3-9,18H,10H2,1-2H3

InChI-Schlüssel

NWIJKSJIOXEFLZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.